2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzylidene and hydrazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by acylation with 3-methylphenyl isocyanate. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation, nitration, or sulfonation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Introduction of halogen, nitro, or sulfonyl groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests possible activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves interaction with specific molecular targets such as enzymes or receptors. The dichlorobenzylidene group may facilitate binding to active sites, while the hydrazino and oxoacetamide groups can participate in hydrogen bonding and other interactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-phenyl-2-oxoacetamide
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-chlorophenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(3-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-4-2-6-12(8-10)20-15(22)16(23)21-19-9-11-5-3-7-13(17)14(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
KFJUHJVKCNLUSH-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.